N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide
Description
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide is a synthetic organic compound with a complex structure, characterized by the presence of a cyclobutyl ring, an imidazolidine ring, and a trifluoroethyl group
Properties
IUPAC Name |
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F3N3O3/c1-9(2)24-11-5-10(14(11,3)4)19-13(23)20-6-12(22)21(8-20)7-15(16,17)18/h9-11H,5-8H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQBPFLIVNZTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1(C)C)NC(=O)N2CC(=O)N(C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the cyclobutyl ring using an appropriate alkyl halide under basic conditions.
Synthesis of the Imidazolidine Ring: The imidazolidine ring is formed through a condensation reaction between a diamine and a carbonyl compound.
Attachment of the Trifluoroethyl Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it to an amine.
Substitution: The trifluoroethyl group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable subject for exploring new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its trifluoroethyl group is particularly interesting for studying fluorine’s effects on biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. The presence of the imidazolidine ring suggests possible activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, the compound might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group may enhance binding affinity or alter the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyl-3-propan-2-yloxycyclobutyl)-4-oxo-3-(2,2,2-trifluoroethyl)imidazolidine-1-carboxamide: can be compared with other imidazolidine derivatives, such as:
Uniqueness
The unique combination of a cyclobutyl ring, an imidazolidine ring, and a trifluoroethyl group distinguishes this compound from other similar molecules. This structural uniqueness may confer specific reactivity and biological activity profiles, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
